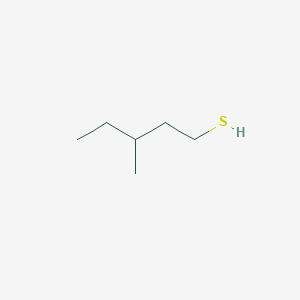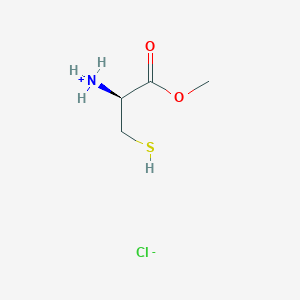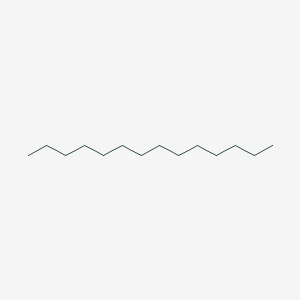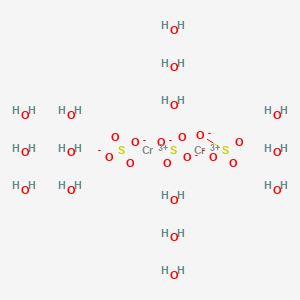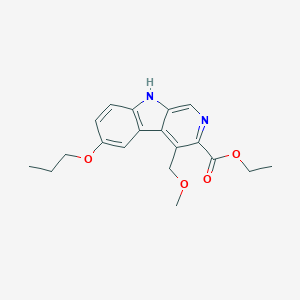
6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a beta-carboline derivative that has been synthesized using different methods.
作用机制
The mechanism of action of 6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the induction of apoptosis and the inhibition of tumor growth.
生化和生理效应
Studies have shown that 6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress and damage. It has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of 6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester is its potential as a cancer therapy agent. However, there are also limitations to its use in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester. One direction is to further investigate its potential as a cancer therapy agent and to optimize its formulation for in vivo administration. Another direction is to study its potential as an anti-inflammatory agent and to investigate its mechanism of action in this context. Additionally, more research is needed to fully understand its biochemical and physiological effects and potential side effects.
合成方法
The synthesis of 6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester has been achieved through different methods. One of the most common methods is the condensation reaction of 4-methoxymethyl-β-carboline-3-carboxylic acid ethyl ester with 6-bromo-1-hexanol. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide.
科学研究应用
6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester has been studied extensively for its potential applications in various fields. One of the most prominent applications is its use as a potential anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis, making it a potential candidate for cancer therapy.
属性
CAS 编号 |
135531-42-9 |
|---|---|
产品名称 |
6-Propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl ester |
分子式 |
C19H22N2O4 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
ethyl 4-(methoxymethyl)-6-propoxy-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-4-8-25-12-6-7-15-13(9-12)17-14(11-23-3)18(19(22)24-5-2)20-10-16(17)21-15/h6-7,9-10,21H,4-5,8,11H2,1-3H3 |
InChI 键 |
WRXDVVALWQGPMW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC2=C(C=C1)NC3=CN=C(C(=C23)COC)C(=O)OCC |
规范 SMILES |
CCCOC1=CC2=C(C=C1)NC3=CN=C(C(=C23)COC)C(=O)OCC |
其他 CAS 编号 |
135531-42-9 |
同义词 |
6-PBC 6-propoxy-4-(methoxymethyl)-beta-carboline-3-carboxylic acid ethyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



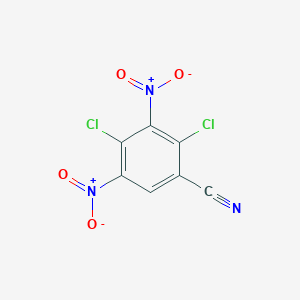
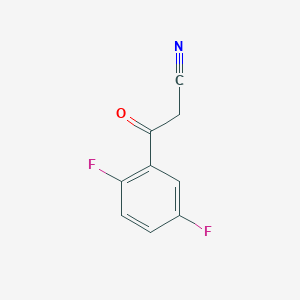
![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)

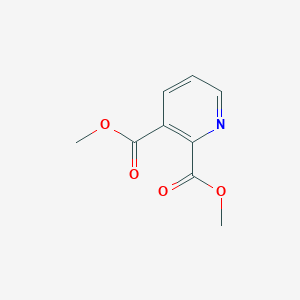
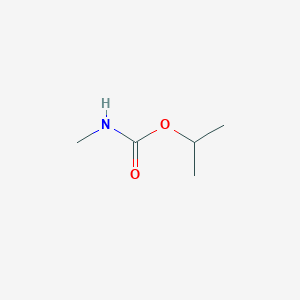
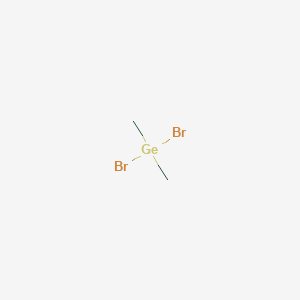
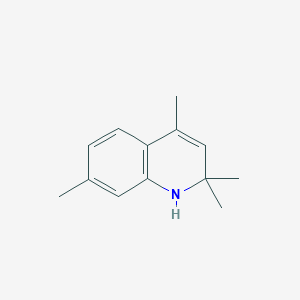
![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)
